CID 19367450

Description

Historical Context of Copper(I) Catalysis in Azide-Alkyne Cycloadditions

The foundation for the modern use of copper catalysts in cycloaddition reactions was laid by the pioneering work of Rolf Huisgen in the mid-20th century, who first detailed the 1,3-dipolar cycloaddition between azides and alkynes. wikipedia.org However, this thermal reaction required high temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org A significant breakthrough occurred in 2002 when Morten Meldal and K. Barry Sharpless, working independently, discovered the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnobelprize.orgnih.gov This catalytic variant proved to be highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgmdpi.com

The introduction of a copper(I) catalyst dramatically accelerated the reaction rate, by as much as 10⁷ to 10⁸ times compared to the uncatalyzed version, allowing the reaction to proceed efficiently at room temperature. organic-chemistry.orgmdpi.com Early methods for generating the active Cu(I) catalyst often involved the in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate (B8700270). wikipedia.orgnih.gov While effective, these systems sometimes required additives to stabilize the Cu(I) oxidation state and prevent side reactions. nih.gov The development of well-defined copper(I) complexes, such as [CuBr(PPh3)3], represented a significant step towards more controlled and efficient catalytic systems. rsc.org

Significance of [CuBr(PPh3)3] as a "True Click" Catalytic System

The compound [CuBr(PPh3)3] has been identified as a "true click" catalytic system due to its remarkable efficiency and adherence to the core principles of click chemistry. organic-chemistry.orgiosrjournals.orgcapes.gov.br It is a commercially available, air-stable complex that is active at room temperature with low catalyst loadings, often 0.5 mol% or less, without the need for additional activating or stabilizing agents. organic-chemistry.orgiosrjournals.orgcapes.gov.br This simplifies the reaction setup and enhances its practicality.

One of the key advantages of using [CuBr(PPh3)3] is the ability to obtain pure 1,4-disubstituted triazole products through simple filtration or extraction, eliminating the need for chromatographic purification. organic-chemistry.org Research has demonstrated its effectiveness in various solvents, including polar options like water, and even under neat (solvent-free) conditions, which can further enhance reaction rates. organic-chemistry.orgbeilstein-journals.org The robustness of this catalytic system is highlighted by its tolerance of a wide range of functional groups and its efficacy even with challenging substrates. organic-chemistry.org Notably, catalyst loadings as low as 50 ppm have been successfully employed, showcasing its high catalytic turnover. organic-chemistry.org

A comparative study on the synthesis of a poly(N-isopropylacrylamide) conjugated hyaluronan found that [CuBr(PPh3)3] was a more efficient catalyst than the commonly used copper sulfate/ascorbic acid system, leading to better grafting in water at true catalyst concentrations. researchgate.net The triphenylphosphine (B44618) ligands in [CuBr(PPh3)3] play a crucial role in stabilizing the copper(I) oxidation state in aqueous solvents and can also act as a reducing agent when starting from copper(II) precursors. beilstein-journals.orgresearchgate.net

However, it has been noted that certain salts, such as sodium bromide, can inhibit the catalytic activity of [CuBr(PPh3)3] in organic solvents, an effect that is mitigated when water is used as the reaction medium. beilstein-journals.org

Conceptual Framework of Click Chemistry and its Catalytic Requirements

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts. organic-chemistry.orgnih.govchempep.com The philosophy behind click chemistry is to use simple, reliable reactions to join small molecular units together, inspired by nature's efficient synthetic processes. chempep.com

The criteria for a reaction to be considered a "click" reaction are stringent:

High Yields: The reaction should produce the desired product in excellent yields, typically greater than 90%. chempep.com

Simple Reaction Conditions: The reaction should be insensitive to oxygen and water, use readily available reagents, and ideally be conducted in benign solvents like water or no solvent at all. nih.govchempep.com

Easy Product Isolation: The product should be easily separated from the reaction mixture without the need for complex purification methods like chromatography. organic-chemistry.orgnih.gov

Stereospecificity: The reaction should produce a single, well-defined stereoisomer. chempep.com

High Thermodynamic Driving Force: The reaction should be highly favorable, typically with a driving force greater than 20 kcal/mol, to ensure rapid and complete conversion. chempep.comnobelprize.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often hailed as the "crown jewel" of click chemistry because it perfectly embodies these principles. pcbiochemres.commt.com The reaction is highly efficient, regioselective, and tolerant of a wide array of functional groups, making it incredibly versatile for applications in drug discovery, materials science, and bioconjugation. pcbiochemres.comscripps.eduacgpubs.org The resulting triazole linkage is exceptionally stable, resisting hydrolysis, oxidation, and reduction. nobelprize.orgpcbiochemres.com

The development of catalysts like [CuBr(PPh3)3] has been instrumental in realizing the full potential of the CuAAC reaction, providing a reliable and efficient tool that aligns perfectly with the "click" philosophy. organic-chemistry.orgunl.pt

Structure

2D Structure

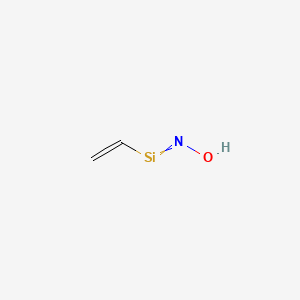

Properties

Molecular Formula |

C2H4NOSi |

|---|---|

Molecular Weight |

86.14 g/mol |

InChI |

InChI=1S/C2H4NOSi/c1-2-5-3-4/h2,4H,1H2 |

InChI Key |

WSYWZUGQYKJGGV-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si]=NO |

Origin of Product |

United States |

Mechanistic Investigations of Cubr Pph3 3 Catalyzed Reactions

Proposed Catalytic Cycles for Copper(I)-Mediated Cycloaddition Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent reaction catalyzed by [CuBr(PPh3)3]. This reaction provides a highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.netthieme-connect.de The catalyst system is effective at room temperature, often requiring catalyst loadings of 0.5 mol% or even less. organic-chemistry.orgnih.gov

The generally accepted catalytic cycle for CuAAC involves several key steps. While early proposals suggested a mononuclear copper species, more recent computational and experimental studies point towards a dinuclear copper mechanism as the more likely pathway. d-nb.info Density Functional Theory (DFT) calculations support the involvement of a dinuclear species, [(CuBr)2(μ-tBuImCH2pyCH2NEt2)], derived from a related tetranuclear compound, as the catalytically active species in some systems. acs.org In this dinuclear pathway, both copper atoms actively participate in the reaction. acs.org The cycle for the [CuBr(PPh3)3] catalyzed reaction is thought to proceed via the initial formation of a copper acetylide intermediate. This species then reacts with the azide (B81097), leading to a six-membered copper-containing intermediate which subsequently rearranges to form the stable triazole ring and regenerate the copper(I) catalyst, completing the cycle. thieme-connect.de

In other types of reactions, such as the synthesis of α-ketoamides, a proposed mechanism involves the in situ formation of the [CuBr(PPh3)3] complex from the reaction of copper(II) bromide (CuBr2) with triphenylphosphine (B44618) (PPh3). chemrxiv.orgchemrxiv.org This Cu(I) species then inserts into a substrate like anthranil (B1196931) to form a new intermediate. chemrxiv.orgchemrxiv.org This intermediate interacts with an α-ketoacid and undergoes reductive elimination, followed by oxidation, to yield the final product. chemrxiv.orgchemrxiv.org

Ligand Effects in [CuBr(PPh3)3] Catalysis

The triphenylphosphine (PPh3) ligands in [CuBr(PPh3)3] are critical to its catalytic performance. These bulky phosphine (B1218219) ligands play several important roles:

Stabilization: They stabilize the catalytically active copper(I) oxidation state, preventing disproportionation or oxidation to the inactive copper(II) state. researchgate.net

Solubility: The ligands enhance the catalyst's solubility in a wide range of organic solvents, which is crucial for homogeneous catalysis. beilstein-journals.orgsemanticscholar.org

Reactivity Modulation: The number of phosphine ligands can influence reactivity. Studies on Ullmann-type aryl ether synthesis have shown that [CuBr(PPh3)3] provides only modest yields compared to related complexes with fewer phosphine ligands, indicating that ligand dissociation may be a key step in generating the active catalytic species. arkat-usa.org

The presence of excess phosphine ligands can sometimes be detrimental, potentially leading to the formation of less active catalyst species or engaging in side reactions, such as the Staudinger reaction with azide substrates. d-nb.infobeilstein-journals.org The substitution of a PPh3 ligand is also possible. For instance, [CuBr(PPh3)3] reacts with 4,6-dimethylpyrimidine-2-thione to form [CuBr(PPh3)2(4,6-dimethyl-2-thiopyrimidine-κS)], a new complex with a distorted tetrahedral geometry. mdpi.com This highlights the dynamic nature of the ligand sphere around the copper center.

The electronic properties of the phosphine ligands also have a significant impact. Studies on copper nanoclusters used for CO2 electroreduction show that using tris(4-fluorophenyl)phosphine (B91858) instead of triphenylphosphine alters the product selectivity, demonstrating that tuning the electronic structure of the ligand is a powerful tool for controlling catalytic outcomes. nih.gov

Role of Solvent Environment on Catalytic Pathway Efficacy

The solvent environment has a profound effect on the efficacy of [CuBr(PPh3)3]-catalyzed reactions. For CuAAC reactions, optimization studies have revealed that polar solvents generally enhance reaction rates. organic-chemistry.org Neat conditions (without any solvent) are also highly effective. organic-chemistry.orgd-nb.info

A study by Díez-González demonstrated that various solvents are suitable for the CuAAC reaction catalyzed by [CuBr(PPh3)3]. d-nb.info Water, in particular, proved to be an excellent medium, especially for three-component reactions involving the in situ generation of the azide. organic-chemistry.org Solvents such as acetone, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) also support the reaction efficiently. d-nb.info However, in some cases, the reaction can be slower in organic solvents like acetonitrile or dichloromethane (B109758) compared to neat conditions. acs.org

Conversely, for other reactions like the Ullmann coupling for aryl ether synthesis, non-polar solvents such as toluene (B28343) or o-xylene (B151617) are much more effective than polar solvents like N-methyl-2-pyrrolidone (NMP) or coordinating solvents like anisole (B1667542) and 1,4-dioxane. arkat-usa.org

The presence of certain salts can also be influenced by the solvent. A control experiment showed that sodium bromide (NaBr) inhibits the CuAAC reaction in organic solvents, likely because the bromide ions bind strongly to the copper(I) centers. d-nb.infobeilstein-journals.org However, this inhibitory effect is not observed when water is used as the solvent, presumably because a tight layer of water molecules around the copper center prevents the bromide ions from binding. d-nb.infobeilstein-journals.org

Intermediate Species Identification and Characterization

The identification and characterization of intermediate species in [CuBr(PPh3)3]-catalyzed reactions are challenging due to their often transient nature and the complex equilibria involved in the speciation of the active catalyst. d-nb.info In many copper-catalyzed reactions, the structure of the catalytically active species itself remains a subject of speculation. d-nb.info

For the CuAAC reaction, as mentioned, dinuclear copper acetylide complexes are proposed as key intermediates. d-nb.info The reaction of a related catalyst with phenylacetylene (B144264) was shown to form a dinuclear copper-acetylide species, providing evidence for this type of intermediate. acs.org

In the synthesis of α-ketoamides from α-ketoacids and anthranils, a plausible reaction pathway involves the in situ formation of [CuBr(PPh3)3], which then undergoes insertion into the anthranil to form intermediate 71 . This intermediate then reacts with the α-ketoacid to form a subsequent intermediate, 72 , before reductive elimination. chemrxiv.org

Table of Mentioned Chemical Compounds

Synthetic Methodologies Utilizing Cubr Pph3 3

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In this context, [CuBr(PPh₃)₃] functions as an exceptional pre-catalyst. The reaction involves the coupling of a terminal alkyne with an organic azide (B81097), proceeding with near-perfect regioselectivity to yield exclusively the 1,4-isomer.

Research Findings: The use of CID 19367450 in this transformation offers several distinct advantages. The reaction proceeds efficiently under mild conditions, often at room temperature, and is tolerant of a vast array of functional groups on both the alkyne and azide substrates. This high functional group tolerance obviates the need for many protecting group strategies, streamlining the synthetic process. Yields are consistently high to quantitative, and the reaction is typically clean, minimizing the need for extensive purification. The catalyst's role is to facilitate the formation of a copper-acetylide intermediate, which then undergoes cycloaddition with the azide component.

Table 1: Representative Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using [CuBr(PPh₃)₃]

| Entry | Alkyne Substrate | Azide Substrate | Product | Reported Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene (B144264) | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 98 |

| 2 | 1-Octyne | Azidoethyl Benzene | 1-(2-Phenylethyl)-4-hexyl-1H-1,2,3-triazole | 95 |

| 3 | Propargyl Alcohol | 1-Azido-4-nitrobenzene | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | 96 |

| 4 | Ethynyltrimethylsilane | Adamantyl Azide | 1-Adamantyl-4-(trimethylsilyl)-1H-1,2,3-triazole | 92 |

Three-Component Transformations Employing In Situ Azide Generation

To enhance operational safety and efficiency, [CuBr(PPh₃)₃] has been successfully employed in one-pot, three-component reactions where the organic azide is generated in situ. This strategy circumvents the need to isolate and handle potentially unstable or explosive low-molecular-weight organic azides.

Research Findings: In this transformation, three components are combined in a single reaction vessel: a terminal alkyne, an organic halide (e.g., alkyl bromide, iodide), and an inorganic azide source, typically sodium azide (NaN₃). The [CuBr(PPh₃)₃] catalyst is understood to play a dual role. It facilitates both the initial nucleophilic substitution of the halide to form the organic azide intermediate and the subsequent CuAAC reaction with the alkyne. This tandem catalytic process is highly efficient, providing direct access to 1,2,3-triazoles from readily available starting materials. The methodology is valued for its atom economy and reduced number of operational steps.

Table 2: Three-Component Synthesis of Triazoles with [CuBr(PPh₃)₃]

| Entry | Alkyne | Organic Halide | Azide Source | Product | Reported Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Benzyl Bromide | Sodium Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 91 |

| 2 | 4-Ethynylanisole | Allyl Bromide | Sodium Azide | 1-Allyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 88 |

| 3 | 1-Heptyne | Iodobenzene | Sodium Azide | 1-Phenyl-4-pentyl-1H-1,2,3-triazole | 85 |

| 4 | 3-Butyn-1-ol | Propargyl Bromide | Sodium Azide | 2-(1-(Prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | 89 |

Applications in Macromolecular Synthesis and Polymer Functionalization

The robustness and orthogonality of the CuAAC reaction catalyzed by [CuBr(PPh₃)₃] make it an invaluable tool in polymer science. It is widely used for the precise functionalization of polymers and the synthesis of complex macromolecular architectures such as block copolymers, star polymers, and polymer brushes.

Research Findings: The catalyst's mild reaction conditions are crucial for preserving the integrity of sensitive polymer backbones. Two primary strategies are employed:

"Grafting to": A pre-formed polymer chain bearing either azide or alkyne pendant groups is reacted with small molecules or another polymer containing the complementary functional group.

"Grafting from": An initiator bearing an azide or alkyne group is attached to a surface or polymer, and polymerization is initiated from this point.

[CuBr(PPh₃)₃] ensures that the "clicking" of these components occurs with high efficiency, leading to well-defined materials. For example, it is used to attach bioactive molecules (peptides, carbohydrates) to biocompatible polymers like polyethylene (B3416737) glycol (PEG) for biomedical applications or to link different polymer blocks to create novel materials.

Table 3: Conceptual Applications of [CuBr(PPh₃)₃] in Polymer Modification

| Polymer Backbone | Functional Group on Polymer | Molecule to be Attached | Resulting Application |

|---|---|---|---|

| Polystyrene | Pendant Azide Groups | Alkyne-functionalized Fluorescent Dye | Fluorescently Labeled Polymer for Imaging |

| Polyethylene Glycol (PEG) | Alkyne End-Group | Azide-functionalized Drug Molecule | Targeted Drug Delivery System |

| Cellulose | Pendant Azide Groups | Alkyne-terminated Polycaprolactone | Biodegradable Graft Copolymer |

| Silica (B1680970) Surface | Surface-bound Alkyne Groups | Azide-functionalized Biotin | Affinity Chromatography Matrix |

Integration into Multicomponent Reaction Strategies

The reliability of the CuAAC reaction has led to its integration into more complex multicomponent reaction (MCR) cascades. In these strategies, [CuBr(PPh₃)₃] is used to catalyze the final, bond-forming cycloaddition step in a sequence that rapidly builds molecular complexity from simple precursors.

Research Findings: The key to a successful MCR is the compatibility of all catalysts and reagents in a single pot. The stability of [CuBr(PPh₃)₃] and its high specificity for the azide-alkyne reaction allow it to coexist with other catalytic systems. For instance, a reaction sequence might involve a palladium-catalyzed Sonogashira coupling to generate a terminal alkyne, which then, without isolation, reacts with an in situ generated azide in the presence of [CuBr(PPh₃)₃]. This approach enables the synthesis of diverse libraries of complex, triazole-containing compounds, which is highly valuable in medicinal chemistry and materials discovery. The catalyst's role is to provide a high-fidelity final ligation, ensuring that the complex molecular scaffold is formed in high yield.

Table 4: Example of a Multicomponent Strategy Involving [CuBr(PPh₃)₃]

| Component 1 | Component 2 | Component 3 | Catalytic System | Final Product Class |

|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne (e.g., TMS-acetylene) | Alkyl Halide + NaN₃ | 1. Pd-catalyst (for Sonogashira coupling) 2. [CuBr(PPh₃)₃] (for CuAAC) | Aryl-substituted 1,2,3-triazoles |

| Dihaloarene | Bis-alkyne | Sodium Azide | 1. [CuBr(PPh₃)₃] (for in situ azide formation and CuAAC) | Triazole-based Macrocycles or Polymers |

| Amino Acid Derivative (with halide) | Propargyl Amine | Sodium Azide | 1. [CuBr(PPh₃)₃] | Peptidomimetic structures with a triazole linker |

Optimization of Cubr Pph3 3 Catalytic Systems

Evaluation of Catalyst Loading Effects and Turnover Numbers

The catalyst loading, or the amount of catalyst used relative to the reactants, is a crucial parameter that directly impacts the economic viability and efficiency of a catalytic process. In the context of [CuBr(PPh₃)₃] catalysis, research has demonstrated that this complex can be highly effective even at very low concentrations, which is a significant advantage in terms of cost and minimizing copper contamination in the final product.

In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a benchmark "click" reaction, [CuBr(PPh₃)₃] has been shown to be active at catalyst loadings of 0.5 mol % or even less. organic-chemistry.org Remarkably, studies have pushed the boundaries of catalyst efficiency, achieving high yields with catalyst loadings as low as 50 ppm (0.005 mol %). organic-chemistry.org This high level of activity translates to impressive Turnover Numbers (TONs), which represent the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. For the [CuBr(PPh₃)₃] system in CuAAC reactions, TONs approaching 20,000 have been reported, underscoring the catalyst's high efficiency and robustness. organic-chemistry.org

The ability to operate at such low catalyst loadings without the need for additional additives makes [CuBr(PPh₃)₃] a particularly attractive catalytic system. organic-chemistry.org This minimizes the potential for side reactions and simplifies the purification of the desired products.

Table 1: Effect of [CuBr(PPh₃)₃] Catalyst Loading on Turnover Number (TON) in Azide-Alkyne Cycloaddition Reactions

| Catalyst Loading (mol %) | Catalyst Loading (ppm) | Approximate Turnover Number (TON) | Reference |

|---|---|---|---|

| ≤ 0.5 | ≤ 5000 | High | organic-chemistry.org |

| 0.005 | 50 | ~20,000 | organic-chemistry.org |

This table illustrates the high efficiency of the [CuBr(PPh₃)₃] catalyst, with significant turnover numbers achieved at very low catalyst concentrations.

Solvent Selection and Polarity Impact on Reaction Kinetics

Optimization studies for the [CuBr(PPh₃)₃]-catalyzed azide-alkyne cycloaddition have revealed a significant dependence on the solvent environment. It has been observed that polar solvents generally enhance the reaction rates. organic-chemistry.org This is likely due to the stabilization of polar intermediates or transition states in the catalytic cycle. Furthermore, conducting the reaction under neat (solvent-free) conditions has also been shown to accelerate the reaction, which can be an environmentally friendly and efficient approach. organic-chemistry.org

Interestingly, for three-component transformations where an azide (B81097) is generated in situ, water has been identified as the optimal solvent. organic-chemistry.org The ability of the [CuBr(PPh₃)₃] system to function effectively in water is a notable advantage, given that water is a green, inexpensive, and non-toxic solvent.

Table 2: Influence of Solvent Polarity on the Kinetics of [CuBr(PPh₃)₃] Catalyzed Reactions

| Solvent Condition | Relative Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Non-polar Organic Solvents | Moderate | Solubilization of catalyst and reactants | - |

| Polar Organic Solvents | Enhanced | Stabilization of polar intermediates/transition states | organic-chemistry.org |

| Water | Optimal (for specific reactions) | Favorable for in situ azide generation | organic-chemistry.org |

| Neat (Solvent-free) | Enhanced | High concentration of reactants | organic-chemistry.org |

This table summarizes the general trends observed for the impact of solvent polarity on the reaction kinetics of [CuBr(PPh₃)₃] catalyzed cycloadditions.

Temperature and Pressure Influence on Catalytic Efficiency

Temperature and pressure are fundamental physical parameters that can be manipulated to control the rate and efficiency of catalytic reactions. Generally, an increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, which can overcome the activation energy barrier of the reaction. ajpojournals.org However, excessively high temperatures can also lead to undesirable side reactions or catalyst decomposition. ajpojournals.org

For copper-catalyzed reactions, the optimal temperature can vary widely depending on the specific transformation. While some copper-catalyzed cross-coupling reactions require elevated temperatures to proceed efficiently, the [CuBr(PPh₃)₃] system for azide-alkyne cycloadditions is notably active at room temperature. organic-chemistry.orgnih.gov This mild reaction condition is a significant advantage, as it avoids the need for heating, reduces energy consumption, and can be beneficial for thermally sensitive substrates. In some instances of copper-catalyzed cycloadditions in continuous-flow reactors, high-pressure and high-temperature conditions have been utilized to maximize reaction rates. nih.gov

The influence of pressure on [CuBr(PPh₃)₃] catalyzed reactions is less commonly reported in the literature. For cycloaddition reactions in general, high pressure can accelerate the reaction rate. researchgate.net However, the practicality of employing high-pressure conditions needs to be weighed against the operational complexity and cost. The ability of the [CuBr(PPh₃)₃] system to operate efficiently at ambient pressure for many applications is a key benefit.

Effect of Additives and Inhibitors (e.g., NaBr)

The performance of a catalytic system can be significantly altered by the presence of additives or inhibitors. Additives are substances that can enhance the catalytic activity, selectivity, or stability, while inhibitors have the opposite effect, reducing the catalyst's efficiency.

In the case of the [CuBr(PPh₃)₃] catalytic system, a notable inhibitor has been identified. Studies have shown that the presence of salts like sodium bromide (NaBr) can inhibit the azide-alkyne cycloaddition reaction when carried out in organic solvents. organic-chemistry.org The bromide ions from NaBr can coordinate to the copper(I) center, potentially competing with the reactants for coordination sites and thereby hindering the catalytic cycle.

Interestingly, the inhibitory effect of NaBr is mitigated when the reaction is performed in water. organic-chemistry.org This suggests that the aqueous environment may alter the coordination chemistry at the copper center, possibly through the solvation of the bromide ions, thus preventing them from effectively inhibiting the catalyst. This observation further highlights the unique and often beneficial role of water as a solvent in this catalytic system.

Table 3: Summary of the Effect of NaBr on [CuBr(PPh₃)₃] Catalysis

| Solvent | Additive | Observed Effect | Probable Mechanism | Reference |

|---|---|---|---|---|

| Organic Solvents | NaBr | Inhibition of reaction | Coordination of Br⁻ to the Cu(I) center, blocking active sites | organic-chemistry.org |

| Water | NaBr | Inhibitory effect is mitigated | Solvation of Br⁻ ions, preventing coordination to the catalyst | organic-chemistry.org |

This table details the inhibitory role of sodium bromide in different solvent environments for [CuBr(PPh₃)₃] catalyzed reactions.

In-depth Analysis of CID 19367450 Reveals a Gap in Publicly Available Research Data

Despite a comprehensive search for the chemical compound identified by the PubChem Compound Identification number (CID) 19367450, a thorough analysis of its substrate scope and functional group tolerance in chemical reactions could not be completed due to a lack of specific research data in the public domain.

The intended article, which was to be structured around a detailed examination of the compound's utility in organic synthesis, hinged on the availability of primary research detailing its substrate scope. This would have included an exploration of its compatibility with various alkyne and azide substrates, its tolerance for a wide array of organic functional groups, and its application with particularly challenging substrates.

The planned sections and subsections were as follows:

Substrate Scope and Functional Group Tolerance5.1. Alkyne Substrate Diversity5.2. Azide Substrate Generality5.3. Compatibility with Diverse Organic Functional Groups5.4. Application with Challenging Substrates

Without access to published studies that have specifically investigated CID 19367450, the generation of informative and scientifically accurate content for these sections, including the requisite data tables and detailed research findings, is not possible at this time. It is conceivable that research on this compound is either not yet published or is described in literature that is not indexed in a manner that is searchable by its PubChem CID.

Therefore, the comprehensive article focusing solely on the chemical compound this compound, as outlined in the initial request, cannot be produced until relevant scientific data becomes publicly accessible. Further research and publication in the field of organic chemistry and catalysis will be necessary to elucidate the specific characteristics and potential applications of this compound.

Comparative Analysis with Alternative Catalytic Systems

Comparison with Other Copper(I) Sources (e.g., CuI, CuSO₄/Ascorbate)

The generation and maintenance of the Cu(I) ion are critical for the CuAAC reaction. Various sources and methods are employed, each with distinct characteristics. The most common approaches include the direct use of copper(I) salts like copper(I) iodide (CuI) or the in situ reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, typically sodium ascorbate (B8700270). nih.govbroadpharm.combroadpharm.com

Direct use of Cu(I) salts such as CuI or CuBr is straightforward in organic solvents but is hampered by the low solubility and thermodynamic instability of these salts. broadpharm.combroadpharm.com The Cu(I) ion is prone to oxidation to the catalytically inactive Cu(II) state and disproportionation to Cu(0) and Cu(II), especially in the presence of oxygen or in aqueous solutions. nih.govbroadpharm.com

The development of the in situ reduction method using CuSO₄ and sodium ascorbate by Fokin, Sharpless, and coworkers represented a major advancement, allowing the reaction to be performed reliably in aqueous environments. nih.govbeilstein-journals.org This system continuously generates the active Cu(I) species, mitigating some instability issues. jenabioscience.com However, under these conditions, reactive oxygen species can be generated, potentially damaging sensitive substrates like biomolecules. nih.gov

The introduction of chelating ligands like THPTA provides a significant improvement over these systems. THPTA binds to and stabilizes the Cu(I) ion, preventing its oxidation and disproportionation. broadpharm.combroadpharm.com Its high water solubility makes it exceptionally suited for aqueous and biological systems, where it helps maintain copper's catalytic effectiveness while ameliorating its potential toxic effects on living cells. broadpharm.com Unlike its predecessor, tris-(benzyltriazolylmethyl)amine (TBTA), which is effective but has poor water solubility, THPTA allows the entire reaction to be run efficiently in water. broadpharm.combroadpharm.com This leads to more reliable and reproducible outcomes, especially in bioconjugation experiments where reaction conditions must be mild. nih.gov

| Catalyst System | Common Solvents | Key Advantages | Key Disadvantages |

| CuI / CuBr | Organic (e.g., CH₃CN, THF) | Simple to use in organic synthesis. | Poor solubility; unstable (prone to oxidation); not ideal for aqueous reactions. nih.govbroadpharm.com |

| CuSO₄ / Na-Ascorbate | Aqueous / Organic mixtures | Inexpensive; generates Cu(I) in situ; good for aqueous media. beilstein-journals.orgjenabioscience.com | Can generate reactive oxygen species; requires excess reductant; catalyst can still precipitate. nih.gov |

| Cu(I) with THPTA Ligand | Aqueous | Highly water-soluble; stabilizes Cu(I) against oxidation; reduces copper toxicity; ideal for bioconjugation. broadpharm.combroadpharm.com | Ligand synthesis adds cost compared to simple salts. |

Distinction from Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is the most prominent click reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a powerful, complementary method. The two reactions are distinguished by fundamental differences in mechanism and product outcome. The Cu(I)-THPTA system is exclusively used for CuAAC.

The most critical distinction lies in the regioselectivity . CuAAC, including reactions accelerated by the Cu(I)-THPTA complex, exclusively produces 1,4-disubstituted 1,2,3-triazoles . nih.govorganic-chemistry.org In contrast, RuAAC, which typically employs catalysts like [Cp*RuCl] complexes, selectively yields the opposite regioisomer: 1,5-disubstituted 1,2,3-triazoles . organic-chemistry.orgresearchgate.netorganic-chemistry.org

This difference in outcome stems from their distinct mechanisms . The CuAAC pathway involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). nih.gov The RuAAC mechanism does not involve a metal acetylide; instead, it is believed to proceed through the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to form the 1,5-triazole product. organic-chemistry.orgresearchgate.net

Furthermore, the substrate scope differs. CuAAC is generally limited to terminal alkynes. echemi.com RuAAC, however, is effective with both terminal and internal alkynes, providing access to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.org

| Feature | CuAAC (with THPTA) | RuAAC |

| Catalyst | Copper(I) | Ruthenium(II) (e.g., [Cp*RuCl] complexes) researchgate.netorganic-chemistry.org |

| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole organic-chemistry.org | 1,5-disubstituted 1,2,3-triazole organic-chemistry.orgthieme-connect.de |

| Mechanism | Involves copper acetylide intermediate. nih.gov | Involves ruthenacycle intermediate. researchgate.net |

| Alkyne Substrate | Primarily terminal alkynes. echemi.com | Terminal and internal alkynes. researchgate.netorganic-chemistry.org |

| Reaction Conditions | Typically mild, room temperature, aqueous or organic solvents. echemi.com | Often requires heating in non-protic organic solvents. thieme-connect.de |

Advantages over Traditional Non-Catalytic Azide-Alkyne Cycloadditions

The original Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a thermal, non-catalytic process. The advent of copper catalysis, exemplified by the highly efficient Cu(I)-THPTA system, offers profound advantages over this traditional method.

The primary benefits are dramatically increased reaction rate and milder reaction conditions . The thermal Huisgen cycloaddition has a high activation energy barrier and typically requires prolonged heating at elevated temperatures (often above 100 °C) for extended periods (hours to days). nih.govwikipedia.org In contrast, the copper-catalyzed reaction exhibits a massive rate acceleration, on the order of 10⁷ to 10⁸, allowing reactions to proceed rapidly at room temperature, often reaching completion in minutes to a few hours. organic-chemistry.org

Another crucial advantage is regioselectivity . The thermal reaction is generally not regioselective and produces a mixture of both 1,4- and 1,5-disubstituted triazole isomers, complicating purification and reducing the yield of the desired product. organic-chemistry.orgwikipedia.org The CuAAC reaction, however, is completely regioselective, yielding only the 1,4-isomer. nih.govorganic-chemistry.org This specificity simplifies product isolation and is essential for applications where precise molecular architecture is required, such as in drug discovery and materials science. researchgate.net

| Feature | Traditional Thermal Cycloaddition | Copper-Catalyzed Cycloaddition (CuAAC) |

| Catalyst | None | Copper(I) source (e.g., CuI, CuSO₄/Ascorbate, Cu(I)-THPTA) |

| Temperature | High (e.g., >90 °C) wikipedia.org | Room temperature organic-chemistry.org |

| Reaction Time | Long (hours to days) wikipedia.org | Short (minutes to hours) organic-chemistry.org |

| Rate Acceleration | Baseline | 10⁷ to 10⁸ fold increase organic-chemistry.org |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.org | Exclusively 1,4-isomer organic-chemistry.org |

| Functional Group Tolerance | Moderate | Excellent, very wide scope researchgate.net |

Relative Efficiency and Selectivity Compared to Emerging Catalysts

While the Cu(I)-THPTA system is highly effective, research continues to yield novel catalysts for CuAAC, each with specific advantages. These emerging systems include those with advanced ligands and heterogeneous catalysts.

N-Heterocyclic Carbene (NHC) Ligands: Copper(I) complexes with NHC ligands have emerged as exceptionally active catalysts for CuAAC. acs.org These catalysts can exhibit higher turnover numbers and frequencies than traditional systems, allowing for very low catalyst loadings (down to ppm levels) while achieving quantitative conversion in minutes under neat or solvent-free conditions. acs.org While highly efficient, their preparation can be more complex, and their suitability for sensitive biological applications in aqueous media may be less established than that of the Cu(I)-THPTA system.

Heterogeneous Catalysts: To address challenges with catalyst removal and product contamination by copper—a significant concern in pharmaceutical synthesis—various heterogeneous catalysts have been developed. These include copper nanoparticles supported on materials like charcoal, silica (B1680970), or bimetallic systems. researchgate.netmdpi.com The primary advantage of these catalysts is their easy separation from the reaction mixture by simple filtration, allowing for catalyst recycling and leading to products with very low copper contamination. mdpi.comacs.org However, their catalytic activity can sometimes be lower than their homogeneous counterparts, potentially requiring longer reaction times or higher temperatures.

The Cu(I)-THPTA system maintains a strong position, especially in the realm of bioconjugation. Its key advantages are the combination of high reactivity, excellent water solubility, and proven biocompatibility, which are features not always shared by other highly active or recyclable catalytic systems. broadpharm.comnih.gov

| Catalyst System | Key Feature | Typical Efficiency | Primary Advantage |

| Cu(I)-THPTA | Homogeneous, water-soluble ligand | High yields in minutes to hours at room temperature in water. broadpharm.com | Excellent for aqueous bioconjugation, reduces copper cytotoxicity. broadpharm.comnih.gov |

| Cu(I)-NHC Complexes | Homogeneous, highly active ligands | Quantitative yields in minutes, often with very low (ppm) catalyst loading. acs.org | Extreme catalytic activity and efficiency. acs.org |

| Heterogeneous Cu Catalysts | Solid-supported copper | Variable; can require longer times or heating compared to homogeneous systems. mdpi.com | Easy removal, catalyst reusability, low product contamination. mdpi.com |

| Cu(I)-TBTA | Homogeneous ligand | High yields, similar to THPTA. broadpharm.com | Effective in organic solvents or aqueous co-solvent mixtures. broadpharm.com |

Compound Names

| Trivial/Common Name | IUPAC Name | PubChem CID |

| THPTA | Tris((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methyl)amine | 19367450 |

| TBTA | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | 10260461 |

| Copper(I) Iodide | Copper(I) iodide | 68543 |

| Copper(II) Sulfate | Copper(2+) sulfate | 24462 |

| Sodium Ascorbate | Sodium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | 23667558 |

| Phenylacetylene (B144264) | Ethynylbenzene | 7583 |

| Benzyl azide | (Azidomethyl)benzene | 67657 |

Advanced Research Directions and Theoretical Studies

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry has become an indispensable tool for unraveling the intricate mechanisms of reactions catalyzed by [CuBr(PPh₃)₃]. Through techniques such as Density Functional Theory (DFT) and other quantum chemical methods, scientists can model the reaction pathways at a molecular level. These computational studies provide insights into the electronic structure of the catalyst, the transition states of the reactions, and the energetic barriers involved. This understanding is crucial for optimizing reaction conditions and designing more efficient catalytic systems. For instance, computational models can help predict how changes in the ligand or substrate structure will affect the catalytic activity, guiding the synthesis of next-generation catalysts.

Development of Immobilized or Heterogeneous [CuBr(PPh₃)₃] Catalysts

A significant area of research focuses on the development of immobilized or heterogeneous versions of the [CuBr(PPh₃)₃] catalyst. allgreenchems.com While the homogeneous catalyst is highly effective, its separation from the reaction mixture can be challenging and costly, limiting its industrial applicability. allgreenchems.com To overcome this, scientists are immobilizing the complex onto solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. allgreenchems.comacs.org These heterogeneous catalysts offer several advantages, including ease of separation, recyclability, and improved stability, making them more suitable for continuous flow processes and large-scale industrial applications. allgreenchems.com Research in this area involves not only the synthesis and characterization of these supported catalysts but also the study of how immobilization affects their catalytic performance. For example, a study demonstrated the functionalization of silica particles with different mesopore diameters with [CuBr(PPh₃)₃] for use in heterogeneous catalysis. acs.org

Table 1: Comparison of Homogeneous and Heterogeneous [CuBr(PPh₃)₃] Catalysts

| Feature | Homogeneous Catalyst | Heterogeneous Catalyst |

|---|---|---|

| State | Dissolved in the reaction medium | Solid support with catalyst attached |

| Separation | Difficult, often requires extraction or distillation | Easy, by filtration or magnetic separation |

| Recyclability | Often low | High |

| Stability | Can be less stable | Generally more stable |

| Industrial Use | Limited by separation issues | More suitable for continuous processes |

Exploration of [CuBr(PPh₃)₃] in Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Researchers are exploring the potential of [CuBr(PPh₃)₃] in this domain by developing chiral versions of the catalyst. This is typically achieved by replacing the achiral triphenylphosphine (B44618) ligands with chiral phosphine (B1218219) ligands. The goal is to create a chiral environment around the copper center that can differentiate between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer. While still an emerging area, the development of enantioselective catalysts based on [CuBr(PPh₃)₃] holds great promise for the asymmetric synthesis of valuable organic molecules.

Green Chemistry Perspectives in [CuBr(PPh₃)₃]-Mediated Transformations

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing catalyst development. Research into [CuBr(PPh₃)₃] is being guided by these principles. Efforts are being made to develop catalytic systems that operate under milder reaction conditions, use more environmentally benign solvents (such as water or ionic liquids), and exhibit high atom economy. The development of recyclable heterogeneous catalysts, as discussed earlier, is a key aspect of this green chemistry approach. allgreenchems.com Furthermore, the use of a copper-based catalyst is itself a step towards sustainability, as copper is a more abundant and less toxic metal compared to some other transition metals used in catalysis, such as palladium or ruthenium.

Role in Bioconjugation and Material Science Beyond Simple Triazole Formation

The applications of [CuBr(PPh₃)₃] are expanding beyond its well-established role in catalyzing the formation of 1,2,3-triazoles via "click chemistry". researchgate.netencyclopedia.pub In the field of bioconjugation, this catalyst is being used to link biomolecules, such as proteins and nucleic acids, to other molecules for applications in diagnostics and therapeutics. researchgate.net For example, it has been employed in the synthesis of water-soluble camptothecin-polyoxetane conjugates for drug delivery systems. nih.gov

In material science, [CuBr(PPh₃)₃] is utilized in the synthesis of functional materials. allgreenchems.comallgreenchems.com It serves as a catalyst in the creation of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and sensing. allgreenchems.comallgreenchems.com The catalyst is also used for the functionalization and modification of surfaces and nanoparticles, enabling the creation of hybrid materials with tailored properties for applications in electronics and beyond. allgreenchems.com

Table 2: Advanced Applications of [CuBr(PPh₃)₃]

| Field | Application |

|---|---|

| Bioconjugation | Synthesis of drug-polymer conjugates nih.gov |

| Labeling of biomolecules | |

| Material Science | Synthesis of Metal-Organic Frameworks (MOFs) allgreenchems.comallgreenchems.com |

| Creation of coordination polymers allgreenchems.comallgreenchems.com | |

| Surface functionalization of nanoparticles allgreenchems.com |

The research landscape for Bromotris(triphenylphosphine)copper(I) is dynamic and rapidly evolving. From theoretical investigations that deepen our fundamental understanding to the development of practical applications in green chemistry, enantioselective synthesis, bioconjugation, and materials science, [CuBr(PPh₃)₃] continues to prove its worth as a versatile and valuable chemical compound. The ongoing research efforts promise to unlock even more of its potential, leading to further advancements across a wide spectrum of scientific and industrial domains.

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 19367450 that aligns with rigorous scientific inquiry?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Biological systems affected by this compound.

- Intervention: Dosage or molecular interactions of this compound.

- Comparison: Control compounds or baseline biological activity.

- Outcome: Quantitative metrics (e.g., binding affinity, toxicity).

- Ensure alignment with gaps in existing literature (e.g., understudied metabolic pathways).

Q. What are best practices for conducting a literature review on this compound?

- Methodological Answer :

- Use specialized chemistry databases (e.g., Reaxys, SciFinder) and avoid unreliable sources (per user instructions) .

- Prioritize primary sources (peer-reviewed journals) over secondary literature (reviews, reports) .

- Apply backward/forward citation tracking in Google Scholar to identify seminal and recent studies .

- Extract keywords from IUPAC nomenclature and physicochemical properties of this compound to refine searches .

Q. How to design experiments for studying this compound’s biochemical interactions?

- Methodological Answer :

- Define clear objectives (e.g., "Determine IC₅₀ values for this compound against Enzyme X").

- Follow guidelines for Materials and Methods : Specify reagent purity, instrumentation (e.g., HPLC protocols), and biological models .

- Include controls (positive/negative) and replicate experiments to ensure statistical validity .

- Document synthesis protocols and spectroscopic characterization (e.g., NMR, MS) for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound (e.g., conflicting binding affinities)?

- Methodological Answer :

- Apply principal contradiction analysis : Identify the dominant variable influencing discrepancies (e.g., solvent polarity, temperature) .

- Use sensitivity analysis to isolate factors causing variability (e.g., assay conditions vs. compound stability) .

- Cross-validate results with orthogonal techniques (e.g., SPR vs. ITC for binding kinetics) .

- Revisit the FINER criteria to assess whether experimental design flaws (e.g., inadequate sample size) contributed to contradictions .

Q. How to optimize computational and experimental synergy for studying this compound?

- Methodological Answer :

- Combine molecular docking (e.g., AutoDock) with wet-lab validation (e.g., mutagenesis assays) to refine hypotheses .

- Use cheminformatics tools (e.g., QSAR models) to predict properties and prioritize synthetic targets .

- Address ethical and safety considerations : Adhere to protocols for handling toxic intermediates (e.g., ventilation, PPE) .

Q. How to integrate multi-disciplinary approaches (e.g., pharmacology, structural biology) for this compound research?

- Methodological Answer :

- Establish cross-disciplinary collaboration frameworks (e.g., shared data repositories for crystallography and pharmacokinetic data) .

- Alaim research questions using PICOT to ensure translational relevance (e.g., "Does this compound reduce tumor growth in vivo over 28 days?") .

- Apply mixed-methods analysis: Pair quantitative data (e.g., IC₅₀) with qualitative insights (e.g., patient-derived cell line responses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.